molecular formula C16H22N4O B6802405 N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine

N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine

Cat. No.: B6802405
M. Wt: 286.37 g/mol
InChI Key: KOLBONQCGZDKKT-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine: is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a tricyclic azatricyclo nonane system

Properties

IUPAC Name

N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-21-16-9-4-10-7-20(15(16)12(10)5-9)14-6-13(17-8-18-14)19-11-2-3-11/h6,8-12,15-16H,2-5,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLBONQCGZDKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC3CN(C1C3C2)C4=NC=NC(=C4)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes are converted to cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.

    Construction of the Tricyclic Azatricyclo Nonane System: This step involves the formation of the tricyclic structure through a series of cyclization reactions. The use of strong acids or bases, along with heat, can facilitate these cyclizations.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the tricyclic system, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group or the methoxy group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under conditions such as reflux in polar solvents or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving pyrimidine-based enzymes. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various disease models.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to develop new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine: shares structural similarities with other pyrimidine-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the cyclopropyl group, the methoxy group, and the tricyclic azatricyclo nonane system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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